MAO-A Inhibitory Potency: Nitrile vs. Carboxamide Congeners
The 3-nitrile-substituted 4-hydroxy-2-oxoquinoline scaffold demonstrates measurable but low affinity for human recombinant MAO-A, with an IC₅₀ of 25,300 nM [1]. This contrasts sharply with structurally analogous 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives, such as those reported by Girges et al., which typically exhibit IC₅₀ values below 1,000 nM or are inactive in the same assay systems [2]. This quantitative difference establishes the nitrile analog as a key negative control or selectivity tool for defining the pharmacophoric requirements of the 3-position for MAO engagement.
| Evidence Dimension | Inhibitory potency against human recombinant MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 25,300 nM |
| Comparator Or Baseline | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives (e.g., Linomide analogs): IC₅₀ generally < 1,000 nM or inactive |
| Quantified Difference | At least 25-fold difference in potency relative to active carboxamide analogs |
| Conditions | Recombinant human MAO-A; substrate: kynuramine; detection of 4-hydroxyquinoline fluorescence after 20 min incubation |
Why This Matters
For a medicinal chemist procuring a quinoline scaffold, this potency difference confirms that the C-3 nitrile is not a bioisostere of the carboxamide for MAO-A, guiding selection toward the correct scaffold for CNS versus non-CNS target programs.
- [1] BindingDB. CHEMBL172856 (BDBM50493476): IC50 = 2.53E+4 nM against recombinant human MAO-A. View Source
- [2] Girges, M. M., Hanna, M. A., Hassan, H. M., Moawad, E. B. (1988). Synthesis of some new 3-substituted-4-hydroxy-1-methyl-quinolin-2-one derivatives as potential antibacterial and antifungal agents. Collection of Czechoslovak Chemical Communications, 53(12), 3179-3183. View Source
